1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Overview
Description
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H13FN2 It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a tetrahydroquinoxaline structure
Biochemical Analysis
Biochemical Properties
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, altering their activity and influencing metabolic pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in the biochemical processes within cells. The interactions between this compound and these biomolecules are crucial for understanding its overall biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that control cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can result in downstream effects on cellular processes, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic functions. Understanding the dosage effects of this compound is crucial for determining its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, resulting in the accumulation or depletion of certain metabolites. These effects are important for understanding the overall impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound in specific tissues or organelles can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and influence its overall biochemical effects .
Preparation Methods
The synthesis of 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
1-Cyclopropyl-6-fluoroquinoxaline: Lacks the tetrahydro structure, which may affect its reactivity and biological activity.
1-Cyclopropyl-6-chloro-1,2,3,4-tetrahydroquinoxaline: Substitution of fluorine with chlorine can lead to different chemical properties and applications.
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline: The isoquinoline structure may result in different biological interactions and uses
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
4-cyclopropyl-7-fluoro-2,3-dihydro-1H-quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUHTYKQMMZEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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